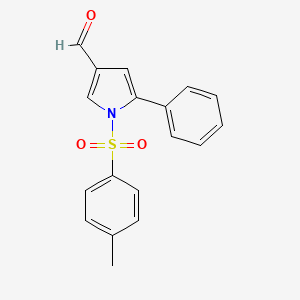

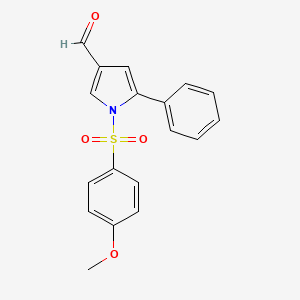

1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95%

Vue d'ensemble

Description

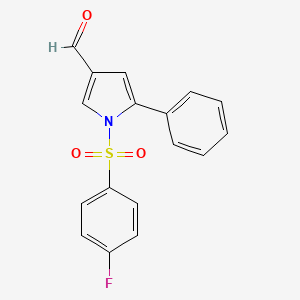

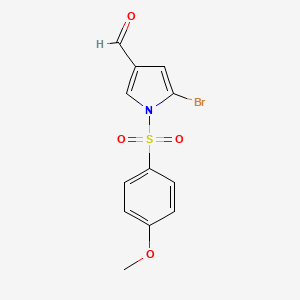

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a phenyl group (a six-membered aromatic ring), and a methoxy-benzenesulfonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structural components. For example, it likely has a high molecular weight and may have specific solubility characteristics .Applications De Recherche Scientifique

1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as polymers, dyes, and drugs. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of small molecules. 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% is also used in the synthesis of fluorescent dyes, which are used in fluorescence microscopy and other imaging techniques. In addition, 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% is used in the synthesis of organic and inorganic compounds, such as polymers, dyes, and drugs.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, such as stromelysin-1 and Pyruvate kinase PKM . These proteins play crucial roles in various biological processes, including inflammation and energy metabolism.

Mode of Action

These interactions can lead to conformational changes in the target proteins, altering their activity .

Pharmacokinetics

Similar compounds have shown varied absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal and hepatic routes . The bioavailability of this compound would depend on these factors.

Result of Action

Similar compounds have shown effects such as reduced inflammation and altered energy metabolism

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity might be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with targets .

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of using 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% is its high reactivity. This allows for the synthesis of various compounds in a relatively short amount of time. In addition, 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% is relatively stable and can be stored for long periods of time without significant degradation.

However, one of the main limitations of 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% is its high cost. In addition, 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% is a hazardous material and should be handled with caution. It is also important to note that 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% is a highly reactive compound and can react with other compounds in the laboratory environment, which can lead to the formation of unwanted products.

Orientations Futures

There are several potential future directions for the use of 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% in scientific research. One potential direction is the use of 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% in the synthesis of peptides and proteins. 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% could potentially be used as a building block for the synthesis of peptides and proteins, which could be used for therapeutic and diagnostic purposes. Additionally, 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% could be used in the synthesis of fluorescent dyes, which could be used in imaging techniques such as fluorescence microscopy. Finally, 1-(4-Methoxy-benzenesulfonyl)-5-phenyl-1H-pyrrole-3-carbaldehyde, 95% could be used in the synthesis of organic and inorganic compounds, such as polymers, dyes, and drugs.

Analyse Biochimique

Biochemical Properties

1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .

Cellular Effects

The effects of 1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and function .

Molecular Mechanism

At the molecular level, 1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying cellular metabolism and identifying potential therapeutic targets .

Transport and Distribution

The transport and distribution of 1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

1-[(4-Methoxyphenyl)sulfonyl]-5-phenyl-1H-pyrrole-3-carbaldehyde exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is critical for its interaction with target biomolecules and the subsequent biochemical effects .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-5-phenylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-23-16-7-9-17(10-8-16)24(21,22)19-12-14(13-20)11-18(19)15-5-3-2-4-6-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRMKLNVSHQQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.